molecular formula C16H16F2N2O2 B4741151 N-(2,4-difluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea

N-(2,4-difluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea

Cat. No. B4741151
M. Wt: 306.31 g/mol
InChI Key: KPDNEOTWHDZQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea, also known as DFEU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DFEU is a member of the phenylurea family of compounds, which have been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC) activity. PKC is an enzyme that plays a role in cell proliferation and survival, and its inhibition by this compound may contribute to its anti-cancer effects. This compound has also been shown to inhibit the activity of other enzymes, such as phosphodiesterase and phospholipase A2, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, this compound has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent. This compound has also been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis, further supporting its potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,4-difluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea for lab experiments is its reproducibility. The synthesis method for this compound is well-established, and the compound can be easily obtained in pure form. Additionally, this compound has been extensively studied for its potential applications in scientific research, making it a well-characterized compound. However, one limitation of this compound is its potential toxicity, which must be carefully considered when designing experiments involving this compound.

Future Directions

There are many potential future directions for research involving N-(2,4-difluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea. One area of research that holds promise is the development of this compound as a cancer therapy. Further studies are needed to fully understand the mechanism of action of this compound and to identify the optimal conditions for its use as a therapeutic agent. Other potential areas of research include the use of this compound as an anti-inflammatory agent and the exploration of its potential as a treatment for viral infections. Overall, this compound is a compound with great potential for scientific research, and further studies are needed to fully understand its biological activity and potential therapeutic applications.

Scientific Research Applications

N-(2,4-difluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further development as a cancer therapy. Other potential applications of this compound include its use as an anti-inflammatory agent, as well as its potential for use in the treatment of viral infections.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O2/c1-22-15-5-3-2-4-11(15)8-9-19-16(21)20-14-7-6-12(17)10-13(14)18/h2-7,10H,8-9H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDNEOTWHDZQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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